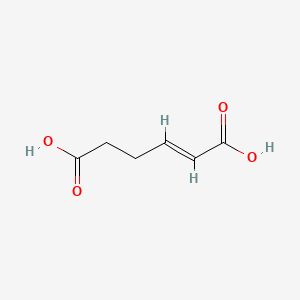
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a phenoxy group and a hydroxyl group in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans typically begins with cyclopentanone and phenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is controlled to optimize yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.
Major Products:
Oxidation: 2-phenoxycyclopentanone.
Reduction: 2-phenoxycyclopentanol.
Substitution: 2-phenoxycyclopentyl tosylate or 2-phenoxycyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts for asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the design of new pharmaceutical agents.
Industry:
- Utilized in the production of advanced materials with specific optical and mechanical properties.
- Applied in the development of new polymers and resins.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2R)-2-phenylcyclopentan-1-ol, trans: Similar structure but with a phenyl group instead of a phenoxy group.
rac-(1R,2R)-2-methoxycyclopentan-1-ol, trans: Similar structure but with a methoxy group instead of a phenoxy group.
rac-(1R,2R)-2-ethoxycyclopentan-1-ol, trans: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
135357-03-8 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



